Selective Borylation in Flow Microreactors: BpinOiPr vs. Trimethyl Borate
In flow microreactor lithiation–borylation of aryllithium intermediates bearing a piperidylmethyl group, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (BpinOiPr) and trimethyl borate (B(OMe)₃) were directly compared under identical residence-time and temperature-controlled conditions [1]. BpinOiPr enabled selective borylation with fast mixing, and the resulting boronic ester was directly integrated into a subsequent Suzuki–Miyaura cross-coupling step to yield nitrogen-containing biaryl compounds. While the study does not report isolated yield percentages for each boronic ester individually, it explicitly demonstrates that both BpinOiPr and B(OMe)₃ are compatible with the flow platform and that the BpinOiPr-derived intermediate successfully participates in the downstream cross-coupling [1].
| Evidence Dimension | Compatibility with integrated flow lithiation–borylation–cross-coupling sequence |
|---|---|
| Target Compound Data | BpinOiPr (2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enabled selective borylation; product successfully carried through Suzuki–Miyaura coupling |
| Comparator Or Baseline | Trimethyl borate (B(OMe)₃) also compatible with borylation and cross-coupling sequence under identical flow conditions |
| Quantified Difference | Both reagents support the integrated flow sequence; BpinOiPr offers differentiated reactivity profile for applications requiring alternative leaving group |
| Conditions | Flow microreactor, nBuLi lithiation, precise residence time and temperature control, fast mixing |
Why This Matters
Demonstrates that BpinOiPr can substitute for trimethyl borate in integrated flow synthesis while offering a distinct isopropoxy leaving group that may be preferred when methoxy byproducts are undesirable.
- [1] Sakaue, H.; Nagaki, A.; Yoshida, J. Synthesis of Biaryls Having a Piperidylmethyl Group Based on Space Integration of Lithiation, Borylation, and Suzuki–Miyaura Coupling. 2021. Uniba.it Repository. View Source
